molecular formula C13H13N3 B2457767 2-(2-Phenylethanehydrazonoyl)pyridine CAS No. 1193390-64-5

2-(2-Phenylethanehydrazonoyl)pyridine

Cat. No.: B2457767
CAS No.: 1193390-64-5
M. Wt: 211.268
InChI Key: FHXCSTWRRKJPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(Z)-(2-phenyl-1-pyridin-2-ylethylidene)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-16-13(12-8-4-5-9-15-12)10-11-6-2-1-3-7-11/h1-9H,10,14H2/b16-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXCSTWRRKJPFT-SSZFMOIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NN)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/N)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Phenylethanehydrazonoyl)pyridine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the condensation of 2-pyridinecarboxaldehyde with phenylhydrazine under acidic conditions. The resulting compound features a hydrazone functional group, which is crucial for its biological interactions.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Utilizing sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The pyridine ring can be substituted with different functional groups, influencing its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of biochemical pathways that are critical in various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential: Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, derivatives have been tested for cytotoxicity against human liver and colon cancer cells, demonstrating selective activity with a favorable safety profile .
  • Enzyme Inhibition: The compound's structure allows it to interact with various enzymes, potentially leading to inhibition which is beneficial in therapeutic contexts .

Case Studies

  • Antiproliferative Activity: A study evaluating the antiproliferative effects of synthesized pyridinethione derivatives highlighted the potential of similar compounds in targeting specific cancer cell types while minimizing toxicity to normal cells .
  • Comparative Analysis: Research comparing this compound with structurally similar compounds revealed distinct biological activities attributed to the hydrazone functional group. This uniqueness enhances its application in drug development .

Data Table: Biological Activities Comparison

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Interaction
This compoundYesYesYes
2-(2-Phenylethyl)pyridineModerateLimitedNo
2-(2-Phenylethyl)hydrazineNoYesLimited

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